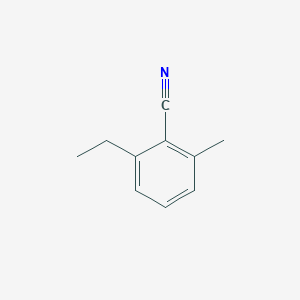

2-Ethyl-6-methylbenzonitrile

Overview

Description

2-Ethyl-6-methylbenzonitrile, commonly known as EMBN, is a chemical compound belonging to the family of nitriles. It is a colorless, volatile liquid with a molecular weight of 144.17 g/mol and a boiling point of 121°C. EMBN is an important intermediate in organic synthesis and is used in the manufacture of dyes, pharmaceuticals, pesticides, and other chemicals. It is also used as a solvent in the production of polymers and other materials.

Scientific Research Applications

1. Thermochemical Properties and Group-Additivity Terms

2-Ethyl-6-methylbenzonitrile, along with other methylbenzonitriles, has been investigated for its gas-phase enthalpies of formation and vaporization enthalpies. These studies, using both experimental and theoretical methods, have provided valuable data for understanding the interaction between cyano and methyl groups. This research is crucial for estimating thermochemical properties for methyl and cyano substituted benzenes (Zaitseva et al., 2015).

2. Carbon Dioxide Gas Sensing

Ethynylated-thiourea derivatives of ethylbenzonitriles have shown potential as resistive-type CO2 gas sensors. These sensors exhibit significant changes in resistance upon exposure to varying concentrations of CO2, demonstrating their efficacy for environmental monitoring and potentially other applications (Daud et al., 2019).

3. Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, closely related to this compound, have been studied for their ability to inhibit corrosion. These compounds are effective in protecting metals like mild steel and aluminum in acidic and basic environments. Such research is essential for developing environmentally friendly corrosion inhibitors (Verma et al., 2015).

4. Synthesis of Novel Compounds

Research in organic chemistry has led to the development of new synthetic pathways using derivatives of this compound. These pathways are crucial for creating novel compounds that have potential applications in pharmaceuticals and materials science (Chaban et al., 2020).

5. Polymerization Processes

The cationic ring-opening polymerizations of derivatives similar to this compound have been investigated. Such studies are crucial for understanding polymer science and developing new polymeric materials with specific properties (Wiesbrock et al., 2005).

Properties

IUPAC Name |

2-ethyl-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDSMBHUQCGSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408078 | |

| Record name | 2-ethyl-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95881-22-4 | |

| Record name | 2-ethyl-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)